molecular formula C23H17Cl2N3O3 B11518035 N'-[(3Z)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide

N'-[(3Z)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide

Cat. No.: B11518035
M. Wt: 454.3 g/mol
InChI Key: QHOWWWJOGNNPQR-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is characterized by the presence of a 2,6-dichlorophenyl group, an indole core, and a methoxybenzohydrazide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,6-dichlorobenzyl chloride with indole-2,3-dione under basic conditions to form the intermediate 1-[(2,6-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. This intermediate is then reacted with 2-methoxybenzohydrazide in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE can be compared with other indole derivatives, such as:

The uniqueness of N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H17Cl2N3O3

Molecular Weight

454.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-2-hydroxyindol-3-yl]imino-2-methoxybenzamide

InChI

InChI=1S/C23H17Cl2N3O3/c1-31-20-12-5-3-8-15(20)22(29)27-26-21-14-7-2-4-11-19(14)28(23(21)30)13-16-17(24)9-6-10-18(16)25/h2-12,30H,13H2,1H3

InChI Key

QHOWWWJOGNNPQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)Cl)O

Origin of Product

United States

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